molecular formula C10H15N3O2S B069168 Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 185040-33-9

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B069168
M. Wt: 241.31 g/mol
InChI Key: LBZSUTCUDDWYRI-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is a compound involved in various chemical reactions and has been studied for its potential in different biological activities. The compound is synthesized through reactions involving ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea (Sansebastiano et al., 1993).

Synthesis Analysis

The synthesis involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea, leading to the production of ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate among other derivatives. This method showcases a foundational approach to obtaining the compound with potential biological activities, including antiviral effects (Sansebastiano et al., 1993).

Molecular Structure Analysis

The molecular structure has been characterized by various spectroscopic methods, indicating a complex structure involving ethylamino and methylthio groups attached to a pyrimidine ring. The exact structure is pivotal for its activity and interaction with biological targets.

Chemical Reactions and Properties

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including hydrolysis and decarboxylation, to yield corresponding acids and pyrimidine derivatives. These reactions are fundamental for further modifications and understanding its reactivity and potential applications in medicinal chemistry (Sansebastiano et al., 1993).

Scientific Research Applications

  • Antiviral and Antimycotic Activities : Ethyl or methyl 4-substituted 2-methylthio-5-pyrimidinecarboxylates showed significant antiviral activity against herpes simplex virus type 1 (HSV-1) and antimycotic activity against some fungal strains (Sansebastiano et al., 1993).

  • Inhibition of AP-1 and NF-κB Mediated Gene Expression : A derivative of Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate was identified as a potent inhibitor of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).

  • Synthetic Chemistry Applications : The compound has been used in various synthetic chemistry applications, including the preparation of novel heterocyclic systems and pyrimidine derivatives (Tumkevičius, 1995).

  • Anti-Inflammatory and Anti-Microbial Activity : Ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate derivatives exhibited anti-inflammatory and antimicrobial activities (A.S.Dongarwar et al., 2011).

  • Kinetic Studies in Chemical Reactions : The compound was also studied in kinetic reactions, like its oxidation by potassium dichromate in aqueous perchloric acid medium, providing insights into reaction mechanisms and stoichiometry (Padmini et al., 2016).

  • Pharmacological Studies : Some derivatives showed pharmacological activity, indicating potential for the development of new therapeutic agents (Śladowska et al., 1990).

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement code of H317 . This indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-4-11-8-7(9(14)15-5-2)6-12-10(13-8)16-3/h6H,4-5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZSUTCUDDWYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C(=O)OCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441117
Record name Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

185040-33-9
Record name Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185040-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4-chloro-2-methylthio-5-pyrimidinecarboxylate ethyl ester (10.00 g, 43.10 mmol) in 150 mL of tetrahydrofuran was added triethylamine (18.5 mL, 133 mmol) followed by 9 mL of a 70% aqueous solution of ethylamine. The solution was stirred for 30 minutes, then concentrated in vacuo and partitioned between chloroform and saturated aqueous sodium bicarbonate. The organic layer was dried over magnesium sulfate, filtered, and concentrated to provide 9.32 g (90%) of 4-ethylamino-2-methylthio-5-pyrimidinecarboxylate ethyl ester as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0° C. solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (19 g, 82 mmol) in CH3CN (100 mL) was added a solution of aqueous ethylamine (70%, 8.1 g, 126 mmol). The resulting mixture was stirred at RT for 8 h. The organic solution was removed under reduced pressure, and the residue was partitioned between EtOAc and H2O. The aqueous layer was extracted with ethyl acetate (3×30 mL) and the combined organics were washed with brine, dried (MgSO4) and concentrated to give ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (19.5 g, 99.1% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.49 (s, 1 H), 8.26 (t, J=4.8 Hz, 1 H), 4.23 (q, J=7.2 Hz, 2 H), 3.48 (q, J=7.2 Hz, 2 H), 2.44 (s, 3 H), 1.26 (t, J=7.2 Hz, 3 H), 1.13 (t, J=7.2 Hz, 3 H).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 15.0 g (64.0 mmol) of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate and 195 mL (1.39 mol) of triethylamine in 226 mL of THF are added 14.6 mL of aqueous 70% ethylamine solution. The mixture is stirred at room temperature for 2 hours. After diluting in water, the resulting mixture is extracted with ethyl acetate and the organic phase is dried over MgSO4. The product is purified by chromatography on silica gel, eluting with a cyclohexane/EtOAc mixture (8/15). 13.7 g of expected product are obtained in the form of a colourless oil. Yield=89%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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226 mL
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solvent
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0 (± 1) mol
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Yield
89%

Synthesis routes and methods IV

Procedure details

A 22-L, 4-necked round-bottomed flask was equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask was charged with the ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate (1.53 kg, 6.56 mol), triethylamine (2.74 L, 19.7 mol, 3 eq), and 7.5 L of tetrahydrofuran to give a solution. The aqueous ethylamine (0.53 L, 6.56 mol, 1 eq) was added via the dropping funnel over 20 minutes. The reaction temperature rose to 35° C. during the addition. The reaction was stirred at ambient temperature for 2 hours. The reaction was checked for completion using TLC (SiO2; 7:3/heptane:ethyl acetate). The precipitate (triethylamine hydrochloride) was filtered off and washed 2 times with tetrahydrofuran, combining the washes with the original filtrate. The tetrahydrofuran was stripped to near dryness on a rotary evaporator. The residue was partitioned between saturated aqueous sodium bicarbonate (500 mL) and ethyl acetate (1 L). Note that there is carbon dioxide gas evolution from the bicarbonate both during the partitioning and the subsequent washes. The layers were separated and the organic layer washed 2 times with saturated aqueous sodium bicarbonate and 1 time with brine. The solution was dried over magnesium sulfate, filtered, and stripped to give the titled compound as an off-white solid. Yield: 95%.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.53 kg
Type
reactant
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2.74 L
Type
reactant
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7.5 L
Type
reactant
Reaction Step Two
Quantity
0.53 L
Type
reactant
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0 (± 1) mol
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Citations

For This Compound
1
Citations
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org

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